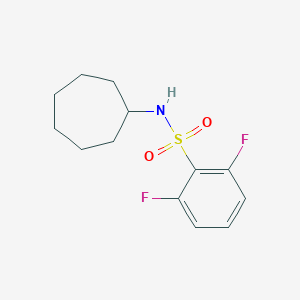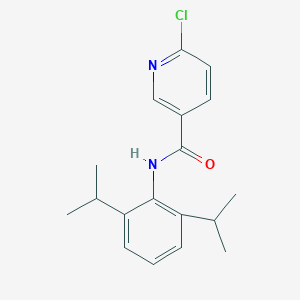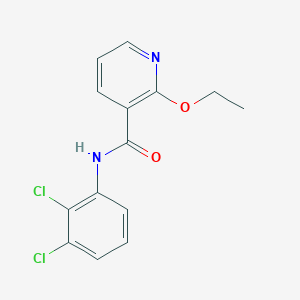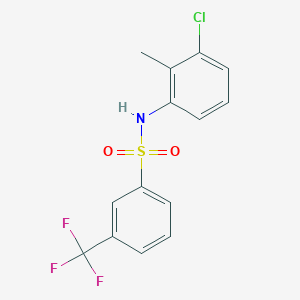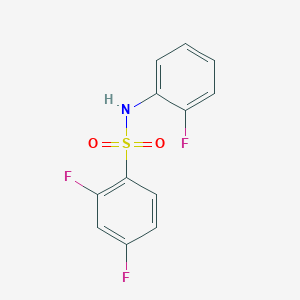![molecular formula C14H9F6NO3S B265857 N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TFMB-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and is known for its unique properties and characteristics.
Mécanisme D'action
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammatory responses and the growth of cancer cells. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes and proteins, the suppression of inflammatory responses, and the suppression of cancer cell growth. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This inhibition can be used to study the effects of these enzymes and proteins on various biological processes. However, one of the limitations of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide. One area of research is in the development of new drugs for the treatment of cancer, inflammatory diseases, and autoimmune disorders. Another area of research is in the study of the mechanisms of action of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide and its effects on various biological processes. Finally, research can also be focused on the development of new synthesis methods for N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide can be achieved through several methods, including the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide as the final product. Other methods of synthesis include the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl fluoride in the presence of a base.
Applications De Recherche Scientifique
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have promising results in the treatment of cancer, inflammatory diseases, and autoimmune disorders.
Propriétés
Nom du produit |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H9F6NO3S |
Poids moléculaire |
385.28 g/mol |
Nom IUPAC |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO3S/c15-13(16,17)9-2-1-3-12(8-9)25(22,23)21-10-4-6-11(7-5-10)24-14(18,19)20/h1-8,21H |
Clé InChI |
DXEPAJLPPWODQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265805.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
